molecular formula C24H33FO6 B13656742 Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)-

Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)-

Cat. No.: B13656742
M. Wt: 436.5 g/mol
InChI Key: TZFZVQNBXVBQDC-UHFFFAOYSA-N
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Description

Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- is unique due to its specific structural modifications, such as the fluoro group and the isopropylidenedioxy moiety, which enhance its stability and biological activity compared to other corticosteroids .

Properties

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZVQNBXVBQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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